4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006444-12-7) is a pyrazole derivative featuring a phenoxymethyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₉ClN₂O₃, with a molecular weight of 282.68 g/mol . This compound is structurally characterized by the substitution pattern that combines aromatic (phenoxymethyl) and electron-withdrawing (chloro, carboxylic acid) groups, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-1-(phenoxymethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-9-6-14(13-10(9)11(15)16)7-17-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVTUTLTDLRKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation with In Situ Chlorination
The construction of the pyrazole ring bearing a chlorine atom at the C4 position is a critical first step. A common approach involves cyclocondensation reactions using hydrazine derivatives and 1,3-diketones or β-keto esters. For instance, 4-chloro-1H-pyrazole-3-carboxylic acid can be synthesized via the reaction of hydrazine hydrate with a chlorinated β-keto ester precursor.
Example Protocol
- Reactant Preparation : Ethyl 4-chloroacetoacetate (1.0 equiv) is dissolved in ethanol under nitrogen.
- Cyclocondensation : Hydrazine hydrate (1.2 equiv) is added dropwise at 0°C, followed by refluxing at 80°C for 6 hours.
- Workup : The mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol. Yield: 68–72%.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 6 hours |
| Solvent | Ethanol |
| Yield | 68–72% |
N1-Alkylation with Phenoxymethyl Group
Introducing the phenoxymethyl moiety at the N1 position of the pyrazole ring typically involves alkylation using chloromethyl phenyl ether or a Mannich-type reaction.
Alkylation Method
- Substrate Activation : 4-Chloro-1H-pyrazole-3-carboxylic acid (1.0 equiv) is deprotonated with sodium hydride (1.1 equiv) in DMF at 0°C.
- Alkylation : Chloromethyl phenyl ether (1.2 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
- Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography. Yield: 60–65%.
Alternative Pathway (Mannich Reaction)
- Reagents : Formaldehyde (1.5 equiv) and phenol (1.2 equiv) are condensed with 4-chloro-1H-pyrazole-3-carboxylic acid in acetic acid.
- Reaction Conditions : Heated at 50°C for 8 hours.
- Yield : 55–60%.
Comparative Data
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Alkylation | 60–65% | 12 hours | High regioselectivity |
| Mannich Reaction | 55–60% | 8 hours | Single-step synthesis |
Carboxylic Acid Functionalization
The carboxylic acid group is often introduced through hydrolysis of a nitrile or ester precursor.
Ester Hydrolysis
- Substrate : Ethyl 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (1.0 equiv) is refluxed in 6M HCl.
- Conditions : 12 hours at 100°C.
- Yield : 85–90%.
Nitrilase-Catalyzed Hydrolysis
- Enzymatic Reaction : The nitrile derivative is treated with nitrilase (5% w/w) in phosphate buffer (pH 7.0) at 30°C.
- Time : 24 hours.
- Yield : 78–82%.
Integrated Synthesis Routes
Combining the above steps into a consolidated pathway optimizes efficiency.
Patent-Derived Protocol (WO2013041602A1)
- Pyrazole Synthesis : Cyclocondensation of ethyl 4-chloroacetoacetate with hydrazine hydrate.
- Alkylation : N1-phenoxymethylation using chloromethyl phenyl ether.
- Acid Hydrolysis : Reflux in HCl to yield the final product.
Overall Yield : 50–55%.
Academic Method (Scirp, 2017)
- Diazotization : 4-Chloroaniline is diazotized with NaNO₂/HCl.
- Coupling : The diazonium salt reacts with a pyrazole intermediate.
- Oxidation : KMnO₄ oxidizes a methyl group to carboxylic acid.
Overall Yield : 45–50%.
Challenges and Optimization
- Regioselectivity : Competing chlorination at C5 can occur; using bulky solvents (e.g., toluene) minimizes this.
- Steric Hindrance : Phenoxymethyl group introduction requires excess alkylating agent (2.1 equiv).
- Purification : Silica gel chromatography is critical for isolating the carboxylic acid from ester/nitrile precursors.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-derived transformations:
Esterification and Amidation
-
Esterification : Treatment with methanol/H or thionyl chloride (SOCl) generates methyl esters. For example, methyl 1H-pyrazole-3-carboxylate analogs are synthesized via acid chlorides .
-
Amidation : Reaction with amines (e.g., 2,3-diaminopyridine) in the presence of coupling agents (e.g., EDC/HOBt) yields carboxamides. This is exemplified in pyrazole-3-carboxamide synthesis .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | SOCl, MeOH | Methyl ester | 69–85 | |
| Amidation | EDC, HOBt, R-NH | Carboxamide | 60–78 |
Reduction
-
The carboxylic acid can be reduced to a primary alcohol using LiAlH, though this is less common in pyrazole systems due to competing side reactions .
Chloro Substituent Reactivity
The chlorine atom at position 4 serves as a leaving group in nucleophilic substitution (SAr) or cross-coupling reactions:
Nucleophilic Substitution
-
Amination : Reacting with amines (e.g., NH, alkyl/aryl amines) under heated conditions (80–120°C) in polar aprotic solvents (DMF, DMSO) replaces Cl with NH or substituted amines .
-
Alkoxylation : Substitution with alkoxides (e.g., NaOMe, NaOEt) forms ethers, though steric hindrance from the phenoxymethyl group may limit reactivity.
Cross-Coupling Reactions
-
Suzuki Coupling : The chloro group participates in Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives, a strategy used in polysubstituted pyrazole synthesis .
| Reaction Type | Catalysts/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH, DMF, 100°C | 4-Amino derivative | 65–80 | |
| Suzuki Coupling | Pd(PPh), KCO | Biaryl pyrazole | 70–90 |
Phenoxymethyl Group Reactivity
The phenoxymethyl ether is generally stable but can undergo selective transformations:
Ether Cleavage
-
Acidic Hydrolysis : Concentrated HI cleaves the ether to yield phenol and a hydroxymethyl intermediate.
-
Reductive Cleavage : LiAlH reduces the ether to a methyl group, though competing reductions of other functionalities may occur.
Electrophilic Aromatic Substitution
-
The phenyl ring undergoes nitration or sulfonation at the para position relative to the ether oxygen, though electron-withdrawing groups (e.g., Cl, COOH) may deactivate the ring .
Cyclization and Heterocycle Formation
The juxtaposition of functional groups enables cyclization:
Pyrazolo[1,5-a]pyrimidines
-
Reaction with β-diketones or enamines under acidic conditions forms fused heterocycles via tandem Knoevenagel condensation and cyclization, as seen in related pyrazole systems .
Lactam Formation
-
Intramolecular amidation between the carboxylic acid and an introduced amine generates pyrazolo-lactams, a strategy used in bioactive compound synthesis .
Functional Group Compatibility and Challenges
-
Steric Effects : The phenoxymethyl group hinders reactions at position 1, necessitating optimized conditions (e.g., high temperatures, bulky ligands in cross-coupling) .
-
Acid Sensitivity : The carboxylic acid may protonate the pyrazole ring, altering reactivity pathways under strongly acidic conditions .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory effects. Preliminary studies suggest its potential as a lead compound for developing anti-inflammatory drugs aimed at treating conditions such as arthritis and other inflammatory diseases. The compound's mechanism of action involves interactions with cyclooxygenase enzymes, which are crucial in inflammatory pathways .
Case Study:
A study explored the compound's binding affinity to various enzymes, demonstrating its ability to modulate inflammatory responses effectively. The findings suggest that this compound could serve as a valuable tool in understanding pain mechanisms and developing new analgesics .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications, with preliminary data indicating activity against specific pathogens. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to disruption and cell death .
Herbicidal and Pesticidal Potential
In agriculture, 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is being investigated for its potential use as a herbicide or pesticide. Its efficacy against various plant pathogens suggests it could be developed into a novel agricultural chemical .
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Against Pathogen | EC50 Value (µM) |
|---|---|---|
| 4-Chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid | Colletotrichum orbiculare | 5.50 |
| Control (Boscalid) | Rhizoctonia solani | 14.40 |
| Control (Boscalid) | Phytophthora infestans | 75.54 |
This table highlights the comparative effectiveness of the compound against specific agricultural pathogens, showcasing its potential utility in crop protection strategies.
Research and Development
The versatility of 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid makes it an attractive scaffold for further chemical modifications in medicinal chemistry. Studies are ongoing to explore its interactions with various biological targets, which may lead to the development of new therapeutic agents .
Future Directions:
Research is focusing on optimizing the compound's pharmacological properties through structural modifications, aiming to enhance its efficacy and reduce potential side effects. The compound's unique structure allows for extensive modifications that could yield derivatives with improved biological activity .
Mechanism of Action
The mechanism of action of 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the compound’s binding affinity to these targets, while the chloro and carboxylic acid groups can modulate its reactivity and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 1-Position
Pyrazole derivatives differ significantly based on substituents at the 1-position, which alter steric, electronic, and solubility properties. Key examples include:
Substituent Variations at Other Positions
Key Findings and Implications
Substituent Impact: Electron-withdrawing groups (Cl, CF₃) enhance acidity and lipophilicity, while aromatic substituents (phenoxymethyl) may improve binding interactions in biological systems.
Synthetic Flexibility : Acid chlorides and ester hydrolysis routes allow scalable synthesis and diversification .
Structural Insights : Crystallographic data (e.g., SHELX-refined structures in ) provide atomic-level understanding of stability and reactivity .
Biological Activity
4-Chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the pyrazole family, characterized by its unique structure which includes a chloro substituent and a phenoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Chemical Structure and Properties
The molecular formula for 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is C₁₁H₉ClN₂O₃, with a molecular weight of approximately 252.65 g/mol. The presence of the chloro group at the 4-position and the phenoxymethyl group at the 1-position enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug development.
Anti-inflammatory Properties
Preliminary studies indicate that 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators, including cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 4-Chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above data indicates that while the compound exhibits promising inhibitory activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects through various pain models, such as the formalin-induced pain test in rodents. Results suggest that it may reduce pain perception effectively, providing a rationale for its use in treating conditions associated with chronic pain.
The mechanism of action of 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid appears to involve the modulation of inflammatory pathways by inhibiting specific enzymes involved in prostaglandin synthesis. By binding to these enzymes, the compound reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammation and pain.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on COX Inhibition : A study reported that derivatives similar to 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid showed varying degrees of COX inhibition, with some derivatives exhibiting IC₅₀ values comparable to known anti-inflammatory agents .
- In Vivo Pain Models : In vivo assessments using carrageenan-induced paw edema demonstrated that compounds with structural similarities to this pyrazole exhibited significant reductions in edema, indicating their potential as analgesics .
Q & A
Q. What are the key considerations for synthesizing and purifying 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the pyrazole ring, followed by ester hydrolysis to yield the carboxylic acid moiety. Key steps include:
- Reagent Selection : Use anhydrous conditions for phenoxymethylation to avoid side reactions. Chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux .
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) is recommended. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with ≥95% purity threshold .
- Yield Optimization : Adjust reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and byproduct formation.
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns. For example, the phenoxymethyl group shows aromatic protons at δ 6.8–7.4 ppm, while the pyrazole C-Cl resonates at δ 105–110 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) provides accurate mass (e.g., [M–H]⁻ at m/z 295.0245 for C₁₁H₈ClN₂O₃) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What stability and storage protocols should be followed for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid freeze-thaw cycles .
- Stability Monitoring : Use TLC (silica gel, UV detection) monthly to check for degradation. Degradation products (e.g., free carboxylic acid from ester hydrolysis) appear as lower Rf spots .
- Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays, with short-term use (≤1 week) to avoid solvent evaporation .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) due to structural similarity to known pyrazole inhibitors .
- Assay Design : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E₂ ELISA). Include positive controls (e.g., celecoxib) and triplicate measurements .
- Dose-Response : Test concentrations from 0.1–100 µM. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis pathway?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, calculate activation energies for chlorination vs. phenoxymethylation .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields. Polar aprotic solvents (e.g., DMF) often improve nucleophilic substitution efficiency .
- Machine Learning : Train models on existing pyrazole synthesis data (e.g., reaction time, temperature, yields) to predict optimal conditions for novel derivatives .
Q. What strategies are used for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace phenoxymethyl with benzyl or alkyl groups) and compare bioactivity .
- 3D-QSAR : Build CoMFA or CoMSIA models using molecular alignment (e.g., PyMOL) and steric/electrostatic field descriptors. Validate with leave-one-out cross-validation (q² > 0.5) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C-3, hydrophobic groups at N-1) using Schrödinger’s Phase .
Q. How does X-ray crystallography resolve ambiguities in structural determination?
Methodological Answer:
- Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C. Suitable crystals (≥0.2 mm) are mounted on a Bruker D8 Venture diffractometer .
- Data Collection : Collect reflections at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELX for space group determination (e.g., monoclinic P2/c) .
- Refinement : Refine anisotropic displacement parameters with Olex2. Key metrics: R < 0.05, wR < 0.15, and bond length deviations ≤0.02 Å .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) using random-effects models (RevMan software) to assess heterogeneity .
- Experimental Replication : Standardize assay protocols (e.g., cell line: HT-29 for cytotoxicity; ATP concentration: 10 µM in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity if ELISA data are inconsistent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
